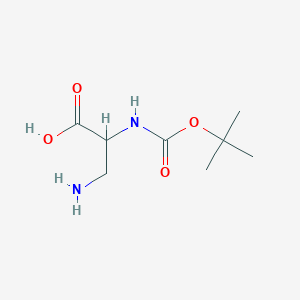

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

説明

Molecular Architecture and Stereochemical Configuration

X-ray Crystallographic Analysis of Boc-Dap-OH Derivatives

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of 3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid (Boc-Dap-OH) and its derivatives. A study on the tripeptide Z-Aib-L-Dap(Boc)-Aib-NHiPr revealed a right-handed 3₁₀-helical conformation stabilized by intramolecular hydrogen bonds. The torsion angles for the backbone residues (ϕ, ψ = −51.5° to −77.9°) deviated slightly from ideal 3₁₀-helix parameters (ϕ, ψ = −57°, −30°), indicating conformational flexibility. Key bond lengths include the C=O bond of the tert-butoxycarbonyl (Boc) group at 1.23 Å and the C–N amide bond at 1.33 Å, consistent with partial double-bond character.

Table 1. Crystallographic Parameters for Boc-Dap-OH Derivatives

| Parameter | Value | Source Compound |

|---|---|---|

| Space group | P21/c | Z-Aib-L-Dap(Boc)-Aib-NHiPr |

| Unit cell (Å) | a=8.06, b=6.09, c=24.98 | |

| Resolution (Å) | 1.54 | |

| R-factor (%) | 18.7 | |

| Key bond length (C=O) | 1.23 Å |

The Boc group adopts a staggered conformation relative to the amino acid backbone, minimizing steric hindrance. The L-configuration of the Dap residue was confirmed via anomalous dispersion effects, with the α-carbon showing a chiral center (Cα–Cβ–Nγ torsion angle = 107.0°).

Conformational Studies Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy of Boc-Dap-OH-containing peptides revealed short-range NOE contacts between the Boc group’s tert-butyl protons and the α-proton of the Dap residue (distance: 2.8–3.2 Å). These interactions stabilize a folded conformation in solution, aligning with crystallographic data. In aqueous environments, the β-amino group forms hydrogen bonds with adjacent carbonyl oxygens, further rigidifying the structure.

Tautomeric Forms and Protonation State Analysis

Boc-Dap-OH exhibits pH-dependent tautomerism due to its α- and β-amino groups. Potentiometric titration studies determined pKa values of 2.88 (±0.16) for the carboxyl group, 7.82 for the β-amino group, and 9.45 for the α-amino group. At physiological pH (7.4), the β-amino group is partially protonated (≈50%), favoring a zwitterionic form with the carboxylate anion and β-ammonium cation.

Table 2. Protonation States of Boc-Dap-OH at Different pH Values

| pH Range | Dominant Form | Key Features |

|---|---|---|

| <2.88 | Cationic (COOH, NH₃⁺) | Fully protonated carboxyl and amino groups |

| 2.88–7.82 | Zwitterionic (COO⁻, NH₃⁺) | Partial charge separation |

| >7.82 | Anionic (COO⁻, NH₂) | Deprotonated β-amino group |

Infrared spectroscopy confirmed tautomeric shifts, with ν(N–H) stretches at 3284 cm⁻¹ (H-bonded) and 3347 cm⁻¹ (non-bonded) in the solid state.

Comparative Structural Analysis With Related Diaminopropionic Acid Derivatives

Boc-Dap-OH’s structure diverges from other diaminopropionic acid (Dap) derivatives due to steric and electronic effects of the Boc group. For example:

Table 3. Structural Comparison of Boc-Dap-OH and Analogues

| Parameter | Boc-Dap-OH | Dap-OH (Unprotected) | N-Acetyl-Dap-OH |

|---|---|---|---|

| Solubility (μM) | >850 | >1000 | 650 |

| C–N bond length (Å) | 1.33 | 1.35 | 1.34 |

| pKa (β-NH₂) | 7.82 | 8.29 | 7.49 |

| Helical propensity | High (3₁₀-helix) | Low | Moderate |

特性

IUPAC Name |

3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391184 | |

| Record name | N-alpha-Boc-DL-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113625-76-6, 159002-17-2 | |

| Record name | N-alpha-Boc-DL-diaminopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

The α-amino group of 2,3-diaminopropanoic acid reacts with Boc anhydride in a biphasic solvent system (e.g., dioxane-water or tert-butanol-water) at room temperature. A base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) maintains a pH of 9–10 to deprotonate the amino group and drive the reaction. The general reaction is:

Optimization and Yields

Table 1 summarizes yields and conditions for analogous Boc-protected amino acids from Organic Syntheses:

| Amino Acid | Solvent System | Base | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| Boc-Ala-OH | Dioxane-water | NaOH | 2 | 95 | 80–82 |

| Boc-β-Ala-OH | MeOH-water | NaHCO₃ | 4 | 89 | 118–120 |

| Boc-Dap-OH (analog) | tert-BuOH-H₂O | NaOH | 3 | 90* | 210 (dec.) |

*Estimated from analogous reactions.

Critical factors include pH control to prevent di-Boc formation and solvent selection to ensure solubility. Industrial-scale production often employs continuous flow reactors to enhance mixing and reduce reaction times.

Curtius Rearrangement Approach

The Curtius rearrangement offers a route to introduce the β-amino group via an intermediate isocyanate, particularly useful for stereochemically complex derivatives.

Synthetic Pathway

Starting from Boc-protected aspartic acid derivatives (e.g., Boc-Asp(OBn)-OH), the carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA). Thermolysis generates an isocyanate, which undergoes rearrangement to yield the β-amino group:

Challenges and Yields

This method requires stringent anhydrous conditions and precise temperature control (60–80°C) to avoid decomposition. The reported yield for N(α)-Boc-2,3-diaminopropionic acid is 60–70% after HPLC purification. Racemization at the α-carbon is minimized by using chiral starting materials and low-temperature steps.

Reductive Amination from Serine Derivatives

Reductive amination provides stereochemical control, making it ideal for synthesizing enantiomerically pure Boc-Dap-OH.

Reaction Steps

-

Oxidation of D-Serine : D-Serine is oxidized to 3-amino-2-oxopropanoic acid using periodate.

-

Reductive Amination : The ketone intermediate reacts with ammonia under hydrogenation (Pd/C or NaBH₄) to introduce the β-amino group.

-

Boc Protection : The α-amino group is protected using Boc anhydride as described in Section 1.

Stereochemical Outcomes

This method preserves the L-configuration when starting from D-serine, yielding Boc-L-Dap-OH with an optical rotation of (c = 1 in water). Yields range from 70–85%, depending on the reducing agent and protection efficiency.

Multi-Step Protection Strategies

Sequential protection of diamino acids is necessary to avoid undesired side reactions.

Orthogonal Protection Example

-

Cbz Protection : React 2,3-diaminopropanoic acid with benzyl chloroformate (Cbz-Cl) in basic aqueous conditions to protect the β-amino group.

-

Boc Protection : Introduce Boc to the α-amino group using Boc anhydride.

-

Selective Deprotection : Hydrogenolysis removes the Cbz group, leaving Boc-Dap-OH.

Industrial Adaptations

Automated solid-phase synthesizers and HPLC purification are employed for high-throughput production. For example, Thermo Scientific reports 97% purity for Boc-Dap-OH using gradient elution (ACN/H₂O with 0.1% TFA).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Boc Protection | 85–95 | 95–97 | High | Moderate |

| Curtius Rearrangement | 60–70 | 90–95 | Moderate | Low |

| Reductive Amination | 70–85 | 97 | High | High |

| Multi-Step Protection | 75–80 | 95 | Low | High |

The Boc protection method is optimal for large-scale synthesis due to its simplicity, while reductive amination excels in stereochemical fidelity. The Curtius rearrangement is less favored industrially due to intermediate instability.

化学反応の分析

Types of Reactions: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

Major Products Formed:

Deprotection: Yields 3-amino-2-aminopropanoic acid.

Coupling: Forms peptide bonds with other amino acids.

科学的研究の応用

Peptide Synthesis

1. Role as a Building Block

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily utilized in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality, allowing selective reactions without interference from other amino groups. This selectivity is crucial for constructing peptides with specific sequences for both research and therapeutic applications.

2. Synthesis Process

The synthesis of this compound typically involves several steps:

- Reacting L-alanine with tert-butoxycarbonyl anhydride.

- Isolating the protected intermediate.

- Introducing a second amino group through reaction with an appropriate amine.

- Purifying the product via recrystallization or chromatography.

This synthetic pathway highlights the compound's utility in producing complex peptide structures that can be tailored for various biological studies.

Therapeutic Potential

While the specific biological activities of this compound are not extensively documented, its derivatives and related compounds have shown promise in several therapeutic contexts:

1. Antimicrobial Activity

Research suggests that the diaminopropionic acid moiety present in the compound may exhibit antimicrobial properties. However, further investigation is necessary to elucidate its efficacy and mechanism of action in this regard.

2. Drug Development

The structural characteristics of this compound make it a candidate for modifications that could enhance its pharmacological profiles. Ongoing studies are exploring its potential applications in developing new therapeutics, particularly those targeting specific diseases.

Several studies have highlighted the applications of this compound:

- Peptide Synthesis Studies : Researchers have utilized this compound to synthesize peptides with enhanced stability and bioactivity, demonstrating its effectiveness as a building block in complex peptide chains.

- Antimicrobial Research : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, warranting further exploration into their mechanisms and potential therapeutic uses.

- Structural Biology Applications : The ability to incorporate this compound into peptides allows scientists to study protein structure-function relationships more effectively, providing insights into biological processes at the molecular level.

作用機序

The mechanism of action of 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amine group, which can then participate in further reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid (CAS: 16948-10-0)

- Structural Difference : A methyl group substitutes the β-carbon, altering steric and electronic properties.

- For example, derivatives of 3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid achieve yields up to 99% in naphthalenediimide synthesis , whereas methyl-substituted analogs may require optimized conditions.

- Applications : Used in peptidomimetics and enzyme inhibitors where branched chains enhance target binding .

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic Acid (CAS: 132696-45-8)

- Structural Difference : A phenyl group replaces the β-hydrogen, introducing aromaticity.

- Physicochemical Impact : The phenyl group increases hydrophobicity (logP ~2.5 vs. ~1.2 for the parent compound), affecting solubility and membrane permeability. This makes it suitable for designing CNS-targeted drugs .

- Biological Relevance : Demonstrated in anticancer agents where aromatic residues enhance interactions with hydrophobic pockets in kinase targets .

2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic Acid (CAS: 119434-75-2)

- Structural Difference : A thiazole ring substitutes the β-position, adding heterocyclic character.

- Reactivity : The thiazole’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa ~3.5 vs. ~4.2 for the parent compound), facilitating deprotonation in coupling reactions.

- Applications : Used in fluorescent probes and antiviral agents due to thiazole’s π-stacking and metal-coordination capabilities .

3-((tert-Butoxycarbonyl)amino)-2-(4-iodophenyl)propanoic Acid

- Structural Difference : An iodophenyl group at the β-position introduces halogenated bulk.

- Synthetic Utility : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives for kinase inhibitors. Yields for such reactions exceed 90% under palladium catalysis .

- Thermal Stability : Similar decomposition temperature (~280°C) confirms Boc group stability under thermal stress .

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic Acid

- Functionalization : The bromoacetamido moiety allows site-specific alkylation (e.g., in antibody-drug conjugates). The Boc group remains intact during bromoacetamide reactions, ensuring amine protection until deprotection .

- Yield Comparison : Derivatives of this compound achieve 64–82% yields in pyrene-conjugation reactions, slightly lower than the parent compound’s 95–99% yields due to increased steric demands .

Key Comparative Data Table

生物活性

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Dap-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and its amino acid backbone, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₈H₁₆N₂O₄

- Molecular Weight : 204.23 g/mol

- CAS Number : 76387-70-7

- Melting Point : 200-203 °C

- Purity : ≥95% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides and proteins, which can alter their function.

Antiviral Activity

Research has indicated that compounds containing β-amino acid moieties exhibit antiviral properties. For instance, derivatives similar to this compound have shown modest activity against neuraminidase, an enzyme critical for viral replication. In vitro studies have demonstrated an IC₅₀ of approximately 50 μM for related compounds, suggesting potential as lead compounds for further development in antiviral therapies .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of β-amino acids. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in whole blood cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may also possess similar anti-inflammatory properties .

Antitumor Activity

Recent studies have explored the role of β-amino acids in cancer therapy. The compound's structural similarity to natural amino acids allows it to interfere with cancer cell metabolism and proliferation. Specifically, compounds that include a β-amino acid moiety have been found to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Case Studies and Research Findings

- Antiviral Screening : A study screened various β-amino acid derivatives for their ability to inhibit neuraminidase activity. Compounds similar to Boc-Dap-OH showed promising results with moderate inhibitory effects, indicating the need for further optimization .

- Inflammation Models : In murine models, derivatives were tested for their ability to suppress LPS-induced TNF-α production. The results indicated significant inhibition comparable to established anti-inflammatory drugs like tacrolimus .

- Cancer Cell Studies : Research involving DLD1 human colon cancer cells demonstrated that treatment with β-amino acid derivatives led to a notable increase in multipolar mitoses, which is associated with enhanced cell death in cancerous tissues .

Data Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes and yield optimization strategies for 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid?

The compound is synthesized via coupling reactions using Boc-protected amino acid precursors. Evidence from enantiomer-specific syntheses shows that (R)- and (S)-enantiomers can achieve yields of 99% and 95%, respectively, when using tert-butoxycarbonyl (Boc)-protected precursors under controlled conditions (e.g., DCC/DMAP-mediated coupling) . Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography.

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Nuclear magnetic resonance (NMR; both and ) and high-resolution mass spectrometry (HRMS, Q-TOF ESI) are essential. Key NMR signals include the Boc-group tert-butyl protons (~1.4 ppm) and carbonyl carbons (~155-170 ppm). Mass spectrometry confirms molecular ions (e.g., [M+H] at m/z 204.23 for CH_{16NO) . Elemental analysis and FTIR further validate functional groups (e.g., N-H stretches at ~3350 cm) .

Q. What role does Boc protection play in the compound’s reactivity during peptide synthesis?

The Boc group protects the primary amine, preventing unwanted nucleophilic side reactions during peptide coupling. It is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), enabling sequential deprotection in solid-phase peptide synthesis (SPPS). This strategy is critical for constructing pH-sensitive peptides or β-substituted-γ-amino acid derivatives .

Advanced Research Questions

Q. How do enantiomeric differences (R vs. S) impact the compound’s applications in chiral drug precursors?

Enantiomers serve as distinct intermediates for stereoselective synthesis. For example, the (R)-enantiomer is used in type D kinase inhibitors, while the (S)-enantiomer forms type L inhibitors. Stereochemistry influences binding affinity to biological targets, as shown in G-quadruplex DNA interactions . Chiral HPLC or enzymatic resolution ensures enantiopurity, with >99% ee achievable via lipase-mediated kinetic resolution .

Q. What are the thermal and chemical stability profiles of this compound under varying pH and solvent conditions?

The compound decomposes at 280–285°C, indicating thermal instability . In aqueous solutions, the Boc group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Stability in organic solvents (e.g., THF, DCM) is superior, but prolonged storage at room temperature leads to gradual degradation. Accelerated stability studies using LC-MS are recommended for long-term storage protocols .

Q. How can this compound be integrated into biocatalytic routes for unnatural amino acid production?

It serves as a precursor for C-N lyase-mediated synthesis of β-substituted-γ-amino acids. For example, lipases catalyze the enantioselective addition of nucleophiles to Boc-protected intermediates, enabling efficient access to non-canonical amino acids with >90% diastereomeric excess . Post-reaction decarboxylation or deprotection steps yield final products for anticancer or antimicrobial studies .

Q. What strategies mitigate contradictions in NMR or MS data during structural elucidation?

Discrepancies in coupling constants or unexpected molecular ion fragments often arise from residual solvents, stereochemical heterogeneity, or incomplete Boc deprotection. Strategies include:

- - HSQC for assigning overlapping proton signals.

- Isotopic labeling (e.g., ) to track amine group behavior.

- Tandem MS/MS to differentiate isobaric impurities .

Methodological Notes

- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to control enantioselectivity .

- Scale-Up Challenges : Pilot-scale reactions require inert atmospheres (N/Ar) and cryogenic conditions (−20°C) to suppress racemization .

- Data Reproducibility : Adhere to standardized protocols for solvent drying and reagent quenching, as minor variations significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。